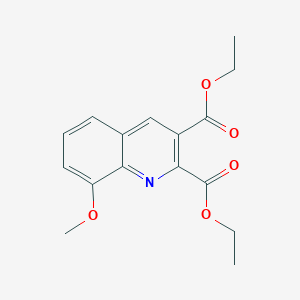

Diethyl 8-methoxyquinoline-2,3-dicarboxylate

Description

Properties

Molecular Formula |

C16H17NO5 |

|---|---|

Molecular Weight |

303.31 g/mol |

IUPAC Name |

diethyl 8-methoxyquinoline-2,3-dicarboxylate |

InChI |

InChI=1S/C16H17NO5/c1-4-21-15(18)11-9-10-7-6-8-12(20-3)13(10)17-14(11)16(19)22-5-2/h6-9H,4-5H2,1-3H3 |

InChI Key |

JKOAGLJNDDAGPQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=C2C(=C1)C=CC=C2OC)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthesis of Diethyl Anilinofumarate Intermediate

A key intermediate, diethyl anilinofumarate, is prepared by reacting diethyl dichlorosuccinate with aniline derivatives in an inert organic solvent such as toluene. The reaction proceeds as follows:

- Reactants: Diethyl dichlorosuccinate and aniline (or substituted anilines such as 4-methoxyaniline for introducing the 8-methoxy group).

- Conditions: The mixture is stirred in toluene at 80–85 °C for 4 hours in the presence of acetic acid.

- Outcome: High yields (85–90%) of diethyl anilinofumarate are obtained after washing and solvent evaporation.

The reaction mechanism involves nucleophilic substitution of the chlorides by the aniline nitrogen, generating the anilinofumarate intermediate.

Cyclization Using Vilsmeier Reagent

The diethyl anilinofumarate intermediate is then subjected to cyclization to form the quinoline ring:

- Reagent: Vilsmeier reagent prepared in situ by adding phosphorus oxychloride (POCl3) to dimethylformamide (DMF).

- Procedure: The Vilsmeier reagent solution is added dropwise to the diethyl anilinofumarate in toluene at 20–30 °C.

- Reaction: The mixture is stirred at 40–110 °C until completion.

- Result: Formation of the dialkyl quinoline-2,3-dicarboxylate ester.

This electrophilic cyclization forms the quinoline core by intramolecular attack and ring closure.

Hydrolysis to Quinoline-2,3-dicarboxylic Acid (Optional)

If the free acid is desired, the diethyl esters can be hydrolyzed:

- Conditions: Reflux of the dialkyl quinoline-2,3-dicarboxylate with aqueous sodium hydroxide solution for approximately 8 hours.

- Workup: Acidification with sulfuric acid to precipitate quinoline-2,3-dicarboxylic acid.

- Yield: Typically high, with solid isolated by filtration and drying.

Summary Table of Preparation Steps and Conditions

| Step | Reactants/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Diethyl dichlorosuccinate + 4-methoxyaniline in toluene + acetic acid | 80–85 °C, stirring | 80–85 | 4 hours | 85–90 | Formation of diethyl 8-methoxyanilinofumarate intermediate |

| Vilsmeier reagent (POCl3 + DMF) + intermediate in toluene | 20–30 °C addition, then 40–110 °C reaction | 20–110 | 1–24 hours | High | Cyclization to diethyl 8-methoxyquinoline-2,3-dicarboxylate |

| Hydrolysis with NaOH (aqueous) + acidification | Reflux with 15% NaOH, then acidify with H2SO4 | Reflux (~100) | 8 hours | High | Optional step to get quinoline-2,3-dicarboxylic acid |

Alternative Synthetic Routes and Related Compounds

While the above method is well-established for quinoline derivatives, related heterocyclic diethyl dicarboxylates such as diethyl pyridine-2,3-dicarboxylate have been prepared via one-pot cyclization using propargylamine and diethyl butynedioate with hydrogen peroxide as an oxidant in ethanol at 60–70 °C for 11–13 hours, yielding high purity products with 82% yield. This method emphasizes greener conditions and simpler workup but applies to pyridine rather than quinoline systems.

In-Depth Research Findings and Analytical Data

- The Vilsmeier cyclization step is critical for ring closure and requires precise temperature control to optimize yields and avoid side reactions.

- The use of aromatic solvents such as toluene facilitates the solubility of intermediates and the removal of water formed during condensation (Dean-Stark apparatus recommended).

- The purity of the this compound can be confirmed by NMR, MS, and chromatographic methods.

Chemical Reactions Analysis

Types of Reactions

Diethyl 8-methoxyquinoline-2,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-2,3-dicarboxylate derivatives.

Reduction: Reduction reactions can yield different quinoline derivatives with altered functional groups.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can be further utilized in chemical synthesis and pharmaceutical applications .

Scientific Research Applications

Diethyl 8-methoxyquinoline-2,3-dicarboxylate has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Diethyl 8-methoxyquinoline-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity: Bromine at the 6-position (C₁₅H₁₄BrNO₄) increases molecular weight and enables Suzuki-Miyaura cross-coupling reactions .

Ester vs. Carboxylic Acid: Ethyl esters (COOEt) are hydrolyzed to carboxylic acids (COOH) under basic conditions, as seen in 8-ethylquinoline-2,3-dicarboxylic acid (C₁₃H₁₁NO₄) . Carboxylic acid derivatives are more polar and suited for coordination chemistry.

Biological Activity: The 4-oxo-1,4-dihydroquinoline scaffold (C₁₄H₁₃NO₅) is associated with antimicrobial and antitumor properties, as observed in related dihydroquinolines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.